molecular formula C9H18ClNO B6225456 3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride CAS No. 2770358-86-4

3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride

Cat. No.: B6225456
CAS No.: 2770358-86-4
M. Wt: 191.70 g/mol
InChI Key: LBGOCVBAVDJVFD-UHFFFAOYSA-N
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Description

3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride is a chemical compound that features a piperidine ring attached to a cyclobutanol moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the piperidine ring, a common structural motif in many pharmacologically active compounds, adds to its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride typically involves the formation of the cyclobutanol ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of a suitable precursor, such as a 1,4-dihalobutane, followed by nucleophilic substitution with piperidine. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving strong nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutanone derivatives, while reduction can produce various alcohols.

Scientific Research Applications

3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to the presence of the piperidine ring, which is common in many drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride is not fully understood. it is believed to interact with various molecular targets due to the presence of the piperidine ring. This interaction can influence biological pathways, potentially leading to therapeutic effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple heterocyclic amine with a wide range of applications in drug synthesis.

    Cyclobutanol: A four-membered ring alcohol that serves as a precursor in organic synthesis.

    Piperidine derivatives: Compounds like piperine and biperiden, which have significant pharmacological activities.

Uniqueness

3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride is unique due to the combination of the piperidine ring and the cyclobutanol moiety. This structural feature provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

2770358-86-4

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

3-piperidin-4-ylcyclobutan-1-ol;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c11-9-5-8(6-9)7-1-3-10-4-2-7;/h7-11H,1-6H2;1H

InChI Key

LBGOCVBAVDJVFD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2CC(C2)O.Cl

Purity

95

Origin of Product

United States

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